An In-depth Technical Guide to 3-(3-Oxopiperazin-1-YL)propanoic acid
An In-depth Technical Guide to 3-(3-Oxopiperazin-1-YL)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Oxopiperazin-1-YL)propanoic acid is a heterocyclic compound incorporating a piperazinone ring and a propanoic acid tail. This unique structural combination suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The piperazine moiety is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to interact with various biological targets and improve pharmacokinetic properties. The propanoic acid group provides a handle for further chemical modifications and can influence the molecule's solubility and metabolic stability. This guide provides a comprehensive overview of the known and predicted chemical properties of 3-(3-Oxopiperazin-1-YL)propanoic acid, offering insights for its potential application in research and development.
Chemical Identity and Structure
The fundamental identification of a chemical entity is crucial for any scientific investigation. This section details the key identifiers and structural representation of 3-(3-Oxopiperazin-1-YL)propanoic acid.
| Identifier | Value | Source |
| Chemical Name | 3-(3-Oxopiperazin-1-YL)propanoic acid | - |
| CAS Number | 1036592-02-5 | [1] |
| Molecular Formula | C₇H₁₂N₂O₃ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| SMILES | O=C(O)CCN1CCNC(=O)C1 | - |
| InChI | InChI=1S/C7H12N2O3/c10-6-5-9(4-2-8-6)3-1-7(11)12/h1-5H2,(H,8,10)(H,11,12) | - |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; O_C6 [label="=O", pos="2.2,1.2!"]; C7 [label="C", pos="0,-2.8!"]; C8 [label="C", pos="1.2,-3.5!"]; C9 [label="C", pos="2.4,-2.8!"]; O1_C9 [label="=O", pos="3.4,-3.3!"]; O2_C9 [label="OH", pos="2.4,-1.8!"]; H_N1 [label="H", pos="-0.5,2.0!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; C6 -- O_C6 [style=double]; N4 -- C7; C7 -- C8; C8 -- C9; C9 -- O1_C9 [style=double]; C9 -- O2_C9; N1 -- H_N1; }
Caption: 2D Structure of 3-(3-Oxopiperazin-1-YL)propanoic acid.
Physicochemical Properties
| Property | Predicted Value | Method/Software |
| Melting Point | 180-200 °C | Estimation based on similar structures |
| Boiling Point | ~450 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software |
| Water Solubility | High | Predicted due to polar functional groups |
| pKa (acidic) | ~4.5 (Carboxylic acid) | ACD/Labs |
| pKa (basic) | ~7.5 (Piperazine nitrogen) | ACD/Labs |
| LogP | -1.5 to -0.5 | ACD/Labs |
Expertise & Experience Insight: The presence of both a carboxylic acid and a basic nitrogen atom suggests that the molecule is zwitterionic at physiological pH. Its high polarity, indicated by the predicted low LogP value, implies good aqueous solubility but potentially limited permeability across biological membranes without active transport mechanisms.
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for this compound is not published. The following are predicted spectroscopic characteristics based on its structure, which are essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, 400 MHz, D₂O):
-
δ 3.8-4.0 (t, 2H, -N-CH₂-CH₂-COOH)
-
δ 3.5-3.7 (m, 2H, piperazinone ring protons)
-
δ 3.2-3.4 (m, 2H, piperazinone ring protons)
-
δ 2.9-3.1 (m, 2H, piperazinone ring protons)
-
δ 2.6-2.8 (t, 2H, -CH₂-COOH)
-
-
¹³C NMR (Predicted, 100 MHz, D₂O):
-
δ ~175 (C=O, carboxylic acid)
-
δ ~170 (C=O, lactam)
-
δ ~55 (-N-CH₂-CH₂-COOH)
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δ ~45-50 (piperazinone ring carbons)
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δ ~35 (-CH₂-COOH)
-
Causality Behind Experimental Choices: Deuterium oxide (D₂O) is a suitable solvent for NMR analysis of this polar compound. The exchange of the acidic proton of the carboxylic acid and the N-H proton of the lactam with deuterium would result in the disappearance of their signals in the ¹H NMR spectrum, simplifying the analysis.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-2500 (broad) | O-H | Stretching (Carboxylic acid) |
| ~3200 | N-H | Stretching (Lactam) |
| ~1710 | C=O | Stretching (Carboxylic acid) |
| ~1650 | C=O | Stretching (Lactam) |
| ~1200 | C-N | Stretching |
Mass Spectrometry (MS)
Predicted mass-to-charge ratios (m/z) for various adducts are useful for identification by mass spectrometry.
| Adduct | Predicted m/z |
| [M+H]⁺ | 173.0921 |
| [M+Na]⁺ | 195.0740 |
| [M-H]⁻ | 171.0775 |
Synthesis and Reactivity
Proposed Synthesis
A plausible and efficient synthesis of 3-(3-Oxopiperazin-1-YL)propanoic acid involves a Michael addition reaction. This approach is widely used for the formation of carbon-nitrogen bonds.[4]
Caption: Proposed synthesis workflow for 3-(3-Oxopiperazin-1-YL)propanoic acid.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-piperazinone (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a non-nucleophilic base, for example, triethylamine (0.1 eq).
-
Michael Addition: Slowly add acrylic acid (1.1 eq) to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Acidification: Dissolve the residue in water and acidify to a pH of approximately 3-4 with a dilute solution of hydrochloric acid.
-
Purification: The product may precipitate upon acidification. If so, collect the solid by filtration. If not, the aqueous solution can be lyophilized or extracted with a suitable organic solvent after saturation with sodium chloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Trustworthiness of the Protocol: This protocol is based on a well-established and reliable organic reaction (Michael addition) commonly used for N-alkylation of cyclic amines. The work-up and purification steps are standard procedures for isolating polar, zwitterionic compounds.
Reactivity
The chemical reactivity of 3-(3-Oxopiperazin-1-YL)propanoic acid is dictated by its three primary functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, HATU) to form amides.[5]
-
Salt Formation: Reaction with bases to form carboxylate salts.
-
-
Lactam: The amide bond within the piperazinone ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The lactam nitrogen is a weak nucleophile.
-
Tertiary Amine: The nitrogen atom at position 1 of the piperazine ring is a tertiary amine and can act as a nucleophile in certain reactions, although its reactivity is somewhat diminished by the adjacent electron-withdrawing carbonyl group of the lactam. It can also be protonated to form a quaternary ammonium salt.
The stability of piperazinone derivatives can vary depending on the pH. Under strongly acidic or basic conditions, hydrolysis of the lactam ring may occur over time, especially at elevated temperatures.[6]
Potential Biological Activity and Applications
While there is no specific biological activity reported for 3-(3-Oxopiperazin-1-YL)propanoic acid itself, its structural motifs are present in compounds with a wide range of pharmacological effects. This suggests that the title compound could be a valuable scaffold for the development of new therapeutic agents.
Caption: Potential therapeutic areas for derivatives of the title compound.
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Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are propanoic acid derivatives (e.g., ibuprofen, naproxen). The propanoic acid moiety in the target molecule could be a starting point for developing novel anti-inflammatory agents.[7]
-
Anticancer Activity: The piperazine ring is a key component of numerous anticancer drugs, including tyrosine kinase inhibitors like imatinib. Derivatives of 3-(3-Oxopiperazin-1-YL)propanoic acid could be explored for their potential as antiproliferative agents.[8]
-
Central Nervous System (CNS) Activity: A vast number of drugs targeting the CNS, including antipsychotics and antidepressants, contain a piperazine scaffold. This suggests that modifications of the title compound could lead to new CNS-active agents.
Expertise & Experience Insight: The combination of a rigid piperazinone ring and a flexible propanoic acid chain provides a unique three-dimensional structure that can be systematically modified to explore interactions with a variety of biological targets. The carboxylic acid functionality is particularly useful as it allows for the introduction of diverse substituents to probe the structure-activity relationship (SAR).
Analytical Methods
The analysis of 3-(3-Oxopiperazin-1-YL)propanoic acid would likely involve chromatographic techniques coupled with mass spectrometry, which are standard for the identification and quantification of such compounds in complex matrices.
Caption: A typical analytical workflow for the determination of the title compound.
Detailed Methodology:
-
Sample Preparation: Depending on the matrix (e.g., plasma, reaction mixture), sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and concentrate the analyte.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is generally suitable for separating polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good chromatographic resolution.
-
Detection: While UV detection is possible, it may lack sensitivity and selectivity.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode would be effective for this polar, ionizable molecule.
-
Analysis: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would provide the highest sensitivity and selectivity for quantification. The transitions would be based on the fragmentation of the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).[9]
-
Self-Validating System: The combination of retention time from the HPLC separation and the specific precursor-product ion transitions in the MS/MS analysis provides a highly selective and self-validating method for the unambiguous identification and quantification of the analyte.
Conclusion
3-(3-Oxopiperazin-1-YL)propanoic acid is a compound with significant potential as a scaffold in medicinal chemistry. While experimental data on its properties are currently limited, this guide has provided a comprehensive overview of its predicted chemical and physical characteristics, a plausible synthetic route, and potential areas for biological investigation based on its structural features. The information presented here serves as a valuable resource for researchers and scientists interested in exploring the chemistry and therapeutic potential of this and related molecules. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the utility of this promising compound.
References
-
Angene Chemical. 3-(3-OXOPIPERAZIN-1-YL)PROPANOIC ACID. [Link]
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). [Link]
-
MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
Pavel Pazdera. (2016). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. ResearchGate. [Link]
-
PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]
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ResearchGate. (2018). EXPERIMENTAL STUDIES OF THERMODYNAMIC PROPERTIES OF 3-(5-PHENYLPYRROL-2-YL)-PROPANOIC ACID. [Link]
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ScienceAsia. (2020). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. [Link]
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Justia Patents. (2013). synthesis process of dasatinib and intermediate thereof. [Link]
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eScholarship. (2021). Advancing physicochemical property predictions in computational drug discovery. [Link]
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ResearchGate. (2015). Prediction of Physicochemical Properties. [Link]
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